molecular formula C22H23N5O2 B15086005 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-49-6

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B15086005
CAS No.: 476480-49-6
M. Wt: 389.4 g/mol
InChI Key: RGSJFXGFKIKCPS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a purine core with various substituents, including naphthalen-1-ylmethyl and pyrrolidin-1-yl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting from simple precursors like guanine or xanthine, the purine core can be constructed through cyclization reactions.

    Substitution Reactions: Introduction of the naphthalen-1-ylmethyl and pyrrolidin-1-yl groups can be achieved through nucleophilic substitution reactions.

    Methylation: The methyl groups at positions 1 and 3 can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

476480-49-6

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-pyrrolidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C22H23N5O2/c1-24-19-18(20(28)25(2)22(24)29)27(21(23-19)26-12-5-6-13-26)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-4,7-11H,5-6,12-14H2,1-2H3

InChI Key

RGSJFXGFKIKCPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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